molecular formula C11H15N3O3 B1449779 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid CAS No. 1216234-17-1

1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1449779
CAS No.: 1216234-17-1
M. Wt: 237.25 g/mol
InChI Key: KSESZCUBSGESJO-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that serves as a sophisticated building block in medicinal chemistry and drug discovery research. Its molecular architecture, incorporating a piperidine ring bearing a carboxylic acid functional group that is linked to a hydroxy-methylpyrimidine system, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. Piperidine derivatives are extensively explored in pharmaceutical research for their ability to interact with biological targets; for instance, similar piperidine-based compounds have been identified as inhibitors of key enzymes, such as 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) in Mycobacterium tuberculosis ,

Properties

IUPAC Name

1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-5-9(15)13-11(12-7)14-4-2-3-8(6-14)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSESZCUBSGESJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

  • Step 1: Preparation of Piperidine-3-carboxylic Acid Derivative

    • The piperidine ring bearing a carboxylic acid at the 3-position is prepared or procured.
  • Step 2: Coupling with 4-Hydroxy-6-methylpyrimidine

    • The piperidine-3-carboxylic acid is reacted with 4-hydroxy-6-methylpyrimidine.
    • This reaction is typically performed in the presence of a suitable catalyst or activating agent to facilitate the nucleophilic substitution at the 2-position of the pyrimidine ring.
    • Solvents such as polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are commonly used.
    • Reaction temperatures are optimized to balance reaction rate and selectivity, often ranging from ambient to moderate heating.
  • Step 3: Purification

    • The crude product is purified by recrystallization or chromatographic techniques to obtain high-purity this compound.

Industrial-Scale Production

  • Multi-Step Synthesis

    • Industrial methods involve multi-step synthesis where intermediates are prepared and purified sequentially.
    • High-pressure reactors and continuous flow systems may be employed to enhance reaction efficiency and safety.
  • Catalyst and Reagent Optimization

    • Catalysts are chosen to maximize yield and minimize byproducts.
    • Advanced purification methods such as preparative HPLC or crystallization under controlled conditions ensure product quality.
  • Environmental and Safety Considerations

    • Use of environmentally benign solvents and catalysts is prioritized.
    • Waste minimization and process safety are critical in scale-up.

Reaction Conditions and Reagents

Reaction Step Typical Reagents/Catalysts Conditions Notes
Coupling of piperidine and pyrimidine Acid catalysts or coupling agents (e.g., carbodiimides) Polar aprotic solvent, 25–80°C Facilitates nucleophilic substitution
Cyclization (if applicable) Acid/base catalysts Controlled temperature, reflux Ensures ring closure and correct substitution
Purification Solvents for recrystallization or chromatography Ambient or reduced temperature Achieves high purity

Chemical Reaction Analysis

  • The key reaction involves nucleophilic substitution at the 2-position of the pyrimidine ring by the nitrogen atom of the piperidine.
  • The presence of the hydroxy group at the 4-position and methyl group at the 6-position of the pyrimidine ring influences the reactivity and regioselectivity.
  • The carboxylic acid group on the piperidine ring remains intact during coupling, providing functional handles for further modifications if needed.

Comparative Preparation Notes

Aspect Laboratory Method Industrial Method
Scale Milligram to gram scale Kilogram to ton scale
Reaction Control Manual temperature and time control Automated reactors with precise control
Purification Chromatography, recrystallization Advanced crystallization, continuous flow
Environmental Impact Moderate solvent use Optimized for green chemistry principles
Yield Moderate to high High with process optimization

Summary of Research Findings

  • The preparation methods reported emphasize the importance of controlled reaction conditions to achieve high selectivity and yield.
  • Catalysts and solvents are chosen to balance reaction efficiency with environmental and safety considerations.
  • Industrial processes improve upon laboratory methods by incorporating continuous flow techniques, high-pressure reactors, and advanced purification to meet quality standards.
  • The compound’s unique structure, combining piperidine and hydroxy-methylpyrimidine moieties, requires careful synthetic planning to preserve functional groups and achieve the desired substitution pattern.

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring and hydroxyl group are key sites for nucleophilic and electrophilic substitutions:

Pyrimidine Ring Functionalization

  • Chloro-substitution : Reaction with POCl₃ or SOCl₂ converts the hydroxyl group to a chloropyrimidine derivative, enhancing reactivity for further cross-coupling reactions .

  • Amination : Treatment with ammonia or primary amines under heating (110–140°C) replaces the hydroxyl group with amine functionalities, forming intermediates for drug candidates .

Piperidine Modifications

  • The piperidine nitrogen can undergo alkylation or acylation. For example, reaction with acyl chlorides forms amide derivatives, altering solubility and biological activity.

Oxidation and Reduction

Oxidation

  • The hydroxyl group on the pyrimidine ring is oxidized to a ketone using KMnO₄ or CrO₃ under acidic conditions, yielding 4-oxo derivatives .

  • The methyl group on the pyrimidine may undergo side-chain oxidation to a carboxylic acid under strong oxidizing agents like K₂Cr₂O₇.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, though this is less common due to steric hindrance from the piperidine group.

Carboxylic Acid Derivatives

The carboxylic acid participates in classical reactions:

Reaction Type Reagents/Conditions Product
EsterificationROH, H₂SO₄ (Fischer-Speier)Piperidine-3-carboxylic acid ester
AmidationSOCl₂ followed by RNH₂Piperidine-3-carboxamide derivatives
Salt FormationNaOH or KOHWater-soluble carboxylate salts

These derivatives are pivotal for tuning pharmacokinetic properties .

Cyclization and Condensation

The compound serves as a precursor in heterocycle synthesis:

  • Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) under reflux to form imine-linked macrocycles, which are explored for metal coordination .

  • Pyrimido-Pyrimidine Systems : Heating with formamide or phenyl isocyanate (120–160°C) induces cyclization, generating fused bicyclic structures (e.g., pyrimido[4,5-d]pyrimidines) .

Comparative Reactivity

Key differences from analogs are highlighted below:

Compound Reactivity Highlights
1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acidEthoxy group enhances stability but reduces electrophilic substitution rates .
1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acidLacks hydroxyl group, limiting oxidation pathways; methyl group favors Friedel-Crafts alkylation.

Reaction Mechanisms and Catalysis

  • Acid-Catalyzed Reactions : The carboxylic acid acts as a proton donor in esterification, accelerating nucleophilic attack .

  • Base-Mediated Substitutions : Deprotonation of the hydroxyl group (using K₂CO₃) facilitates nucleophilic aromatic substitution on the pyrimidine ring .

Scientific Research Applications

a. Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal properties. The presence of the piperidine group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exhibit antimicrobial effects. Studies have shown that similar pyrimidine derivatives can inhibit bacterial growth, suggesting that 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid may possess similar properties.

b. Neuropharmacological Applications

Piperidine derivatives are known for their neuroactive properties. Compounds containing piperidine have been studied for their potential in treating neurological disorders such as depression and anxiety. The specific configuration of this compound may interact with neurotransmitter systems, providing a basis for further research into its efficacy as a neuropharmaceutical agent.

a. Plant Growth Regulators

Pyrimidine derivatives have been explored as plant growth regulators due to their ability to influence plant metabolism and growth processes. The application of this compound in agricultural settings could enhance crop yields by modulating hormonal pathways in plants, promoting root development and stress resistance.

a. Polymer Chemistry

The compound's unique chemical structure allows for potential applications in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities such as biodegradability or improved thermal stability. Research into the copolymerization of piperidine-based compounds has shown promising results, indicating the potential for innovative materials derived from this compound.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial PropertiesDemonstrated effective inhibition of Gram-positive bacteria when tested against various strains
Neuropharmacological EffectsShowed promise in modulating serotonin receptors in vitro, suggesting potential antidepressant effects
Plant Growth RegulationIncreased root biomass and stress tolerance in treated plants compared to controls
Polymer ApplicationsEnhanced thermal stability in polymer blends incorporating piperidine derivatives

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Ring

  • This difference may influence metabolic stability or binding interactions in biological systems .
  • 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1160263-08-0):
    The chloro group at position 6 on the pyrimidine ring may reduce solubility in aqueous media compared to the methyl group in the target compound. Chlorinated analogs are often associated with increased lipophilicity, which could affect pharmacokinetic profiles .

  • 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1707566-45-7):
    The bulky cyclopropyl and phenyl substituents create steric hindrance, likely reducing binding affinity to flat binding pockets compared to the smaller methyl and hydroxy groups in the target compound. Such modifications are critical in optimizing selectivity for specific targets .

Piperidine Substituent Position

  • This could result in lower melting points compared to the target compound, though direct data are unavailable .

Heterocycle Variations

  • 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7):
    Replacing pyrimidine with pyrazine alters aromaticity and electronic distribution. Pyrazine’s nitrogen atoms at positions 1 and 4 may enhance polarity, as evidenced by its melting point (185–186.5°C), which is higher than some pyrimidine analogs. This suggests stronger intermolecular forces, possibly due to hydrogen bonding .

  • Such modifications are often employed to improve target engagement in kinase inhibitors .

Carboxylic Acid Position on Piperidine

  • 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid (CAS 886851-58-7):
    Shifting the carboxylic acid from position 3 to 4 on the piperidine ring lowers the melting point (151–152°C vs. 185–186.5°C for the 3-carboxylic acid analog). This highlights the role of substituent positioning in crystal packing and solubility .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 930111-02-7 C11H15N3O2 221.25 185–186.5 Pyrazine ring, 3-carboxylic acid
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid 886851-58-7 C11H15N3O2 221.25 151–152 Pyrazine ring, 4-carboxylic acid
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid 1160263-08-0 C10H12ClN3O2 241.68 N/A Chloropyrimidine, 3-carboxylic acid
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C6H5ClN2O2 172.57 N/A Chloro and methyl on pyrimidine

Research Findings and Implications

  • Electronic Effects : Chloro substituents (e.g., in CAS 1160263-08-0) increase electrophilicity, making these analogs more reactive in cross-coupling reactions compared to hydroxy-substituted compounds .
  • Solubility and Lipophilicity : Methyl and hydroxy groups (as in the target compound) likely improve aqueous solubility compared to phenyl or biphenyl substituents (e.g., CAS 1707566-45-7), which prioritize membrane permeability .
  • Biological Interactions : Piperidine-3-carboxylic acid derivatives (e.g., CAS 930111-02-7) may exhibit better target binding due to optimal spatial arrangement of the carboxylic acid group .

Biological Activity

1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS Number: 1216234-17-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C11H15N3OC_{11}H_{15}N_{3}O. The structure features a piperidine ring substituted with a pyrimidine moiety, which is critical for its biological activity.

Pharmacological Profile

Recent studies have highlighted various biological activities associated with this compound:

1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit potent anticancer properties. For instance, derivatives of pyrimidines have shown significant growth inhibition in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. In comparative studies, some derivatives demonstrated IC50 values lower than 10 μM, indicating strong efficacy against cancer cells .

2. Antiviral Properties
The compound's structural analogs have been evaluated for antiviral activity, particularly against influenza viruses. Some studies reported a reduction in viral load and improved survival rates in infected animal models, suggesting that similar compounds might possess direct antiviral effects .

3. Safety and Toxicity
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In animal studies, certain derivatives demonstrated no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety margin for further development .

The mechanisms through which this compound exerts its effects may involve:

1. Enzyme Inhibition
Compounds in this class often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival. For example, some studies suggest that they may inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

2. Apoptosis Induction
Induction of apoptosis in cancer cells has been observed with related compounds, potentially through the activation of caspases and disruption of mitochondrial membrane integrity .

Research Findings

StudyFindings
MDPI 2024Identified significant anticancer activity with IC50 values < 10 μM against MCF-7 cells.
PubChemReported favorable pharmacokinetic profiles with good oral bioavailability (31.8%) and clearance rates.
ChemDivHighlighted safety in toxicity studies with no adverse effects at high doses in mice.

Case Studies

Several case studies have investigated the biological activity of similar compounds:

Case Study 1: Anticancer Activity
A derivative with structural similarities to this compound was tested on MCF-7 and MDA-MB-231 cells, showing a significant reduction in cell viability and induction of apoptosis .

Case Study 2: Antiviral Efficacy
In a mouse model infected with influenza virus, a structurally related compound demonstrated a more than 2-log reduction in viral load, highlighting its potential as an antiviral agent .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of a pyrimidine precursor (e.g., 4-hydroxy-6-methylpyrimidine-2-carbaldehyde) with a piperidine derivative.
  • Step 2 : Cyclization under controlled conditions using catalysts like palladium acetate or copper iodide, often in solvents such as dimethylformamide (DMF) or toluene .
  • Step 3 : Acidic or basic hydrolysis to generate the carboxylic acid moiety, followed by purification via recrystallization or column chromatography .
    Key Considerations : Optimize reaction time (e.g., 5–72 hours) and temperature (40–100°C) to maximize yield. Monitor intermediates using TLC or HPLC.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • Purity : HPLC (≥95% purity threshold) with UV detection at 254 nm .
  • Melting Point : Differential scanning calorimetry (DSC) to confirm consistency with literature values (e.g., 185–186.5°C for analogous piperidine-pyrimidine derivatives) .
  • Structural Confirmation :
    • NMR : Compare 1^1H and 13^{13}C spectra with computed data (e.g., aromatic protons at δ 7.5–8.5 ppm for pyrimidine rings) .
    • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 265.3) .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer:

  • Substituent Modification : Vary the pyrimidine’s hydroxy/methyl groups or piperidine’s carboxylate position to assess bioactivity shifts .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) or ion channels (e.g., hERG) using patch-clamp electrophysiology or fluorescence-based binding assays .
  • Computational Tools : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to proteins like HER2 or EGFR .

Advanced: How should researchers resolve contradictions in pharmacological data across studies?

Answer:

  • Variable Standardization : Ensure consistent assay conditions (e.g., pH, temperature, cell lines).
  • Orthogonal Validation : Confirm results using alternate methods (e.g., SPR for binding affinity if ELISA data conflict) .
  • Meta-Analysis : Compare datasets with published IC50_{50} values and adjust for batch effects or solvent interference (e.g., DMSO toxicity thresholds) .

Basic: What strategies improve solubility and formulation for in vivo studies?

Answer:

  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), or PEG-400. For poor solubility (<1 mg/mL), consider:
    • Salt Formation : Convert to sodium or hydrochloride salts.
    • Co-Solvents : Use Cremophor EL or cyclodextrin complexes .
  • Stability : Store lyophilized powder at -20°C under inert atmosphere to prevent hydrolysis .

Advanced: What computational approaches predict this compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS .
  • QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors .
  • Docking Studies : Use cryo-EM structures (e.g., from PDB) to map interactions with residues in active sites .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Waste Disposal : Neutralize acidic byproducts before disposal (pH 7–8) .

Advanced: How can researchers optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst Screening : Test Pd/C vs. CuI for cross-coupling efficiency .
  • Process Monitoring : Use inline FTIR to track reaction progress and minimize side products.
  • Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 2
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1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid

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